

An In-depth Technical Guide to Methyl 2-oxoindoline-6-carboxylate

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Compound of Interest

Compound Name: Methyl 2-oxoindoline-6-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-oxoindoline-6-carboxylate**, a key intermediate in the synthesis of various pharmaceuticals, including the potent angiokinase inhibitor Nintedanib.^{[1][2][3]} This document details its chemical identity, physical properties, synthesis protocols, and its role in the development of therapeutic agents.

Chemical Identity

- IUPAC Name: methyl 2-oxo-1,3-dihydroindole-6-carboxylate^[4]
- CAS Number: 14192-26-8^{[4][5][6]}
- Molecular Formula: C₁₀H₉NO₃^{[2][5][7]}
- Molecular Weight: 191.18 g/mol ^{[5][7]}

Synonyms:^{[2][4][5][8]}

- 2-Oxoindoline-6-carboxylic Acid Methyl Ester^[6]
- Methyl 2-oxindole-6-carboxylate^{[4][5]}
- 6-Methoxycarbonyl-2-oxindole^[8]

- 1H-Indole-6-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester
- 2-OXO-6-INDOLINECARBOXYLIC ACID METHYL ESTER
- Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
- Methyl oxindole-6-carboxylate[5][9]

Physicochemical Properties

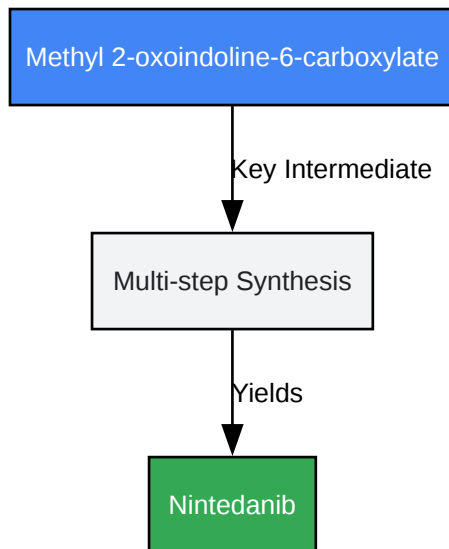
A summary of the key physicochemical properties of **Methyl 2-oxoindoline-6-carboxylate** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Appearance	White to light yellow or light orange powder/crystal	[6]
Melting Point	184-190 °C	[2][5][10][11]
Boiling Point	388.1 °C at 760 mmHg	[2][11]
Density	1.283 ± 0.06 g/cm ³ (Predicted)	[1][10]
Flash Point	188.5 °C	[2][11]
pKa	13.50 ± 0.20 (Predicted)	[1][2]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[1][2]
Purity	>98.0% (GC)	[6][8]

Role in Synthesis

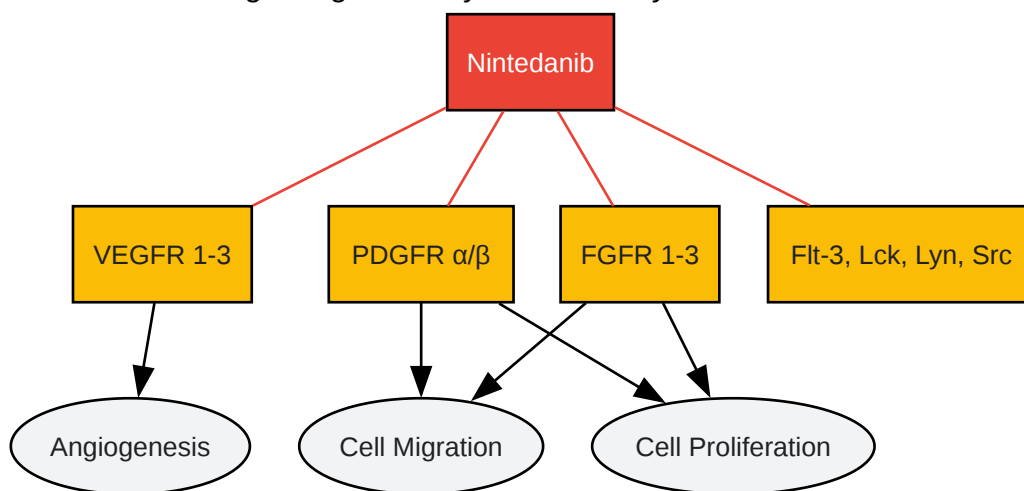
Methyl 2-oxoindoline-6-carboxylate is a crucial intermediate in the synthesis of Nintedanib (BIBF 1120), a small molecule tyrosine kinase inhibitor.[3][12] Nintedanib is used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[12] It functions by targeting key signaling pathways involved in angiogenesis and fibrosis.[2][12]

Logical Relationship: Synthesis of Nintedanib

[Click to download full resolution via product page](#)*Role of **Methyl 2-oxoindoline-6-carboxylate** in Nintedanib Synthesis.*

Nintedanib competitively binds to the ATP binding pockets of several receptor tyrosine kinases, thereby inhibiting downstream signaling.[12]

Signaling Pathways Inhibited by Nintedanib

[Click to download full resolution via product page](#)*Simplified overview of signaling pathways targeted by Nintedanib.*

Experimental Protocols

The following section details a common method for the synthesis of **Methyl 2-oxoindoline-6-carboxylate**.

Synthesis of **Methyl 2-oxoindoline-6-carboxylate** from Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate[12]

This process involves the reductive cyclization of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.

Materials:

- Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate
- Acetic Acid
- Palladium on Carbon (10%)
- Hydrogen Gas
- Tert-butyl methyl ether

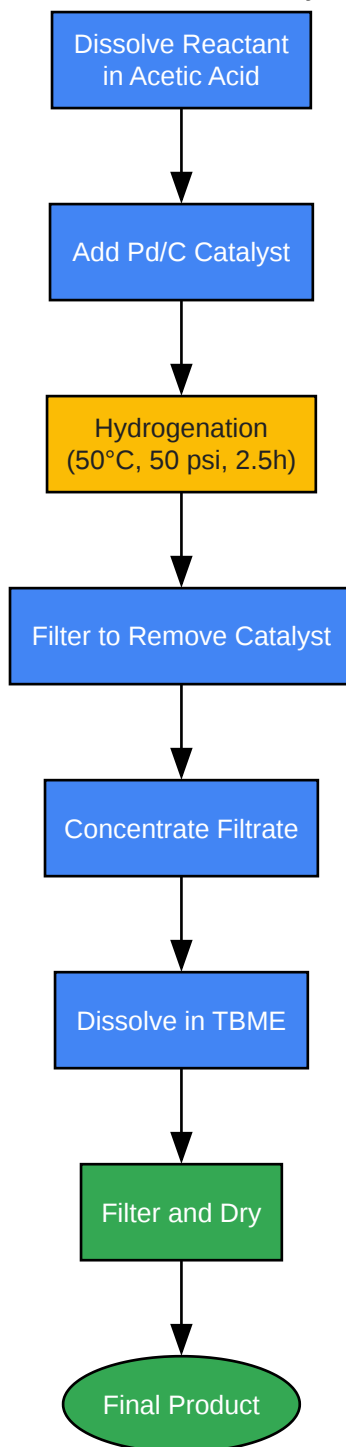
Procedure:

- Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.[1]
- Add 5.0 g of 10% palladium on carbon catalyst to the solution.[1]
- Hydrogenate the reaction mixture in a hydrogen atmosphere at room temperature for 2.5 hours, maintaining a reaction temperature of 50 °C and a hydrogen pressure of 50 psi.[1]
- After the reaction is complete, remove the catalyst by filtration.[1]
- Concentrate the filtrate to dryness.[1]

- Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under a vacuum at 100 °C.[1]
- The resulting product is **Methyl 2-oxoindoline-6-carboxylate**.[1]

Expected Yield: 28.6 g (98% of theoretical yield).[1]

Experimental Workflow: Synthesis



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Workflow for the synthesis of **Methyl 2-oxoindoline-6-carboxylate**.

Safety and Handling

- Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin).[5]
- Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[5]
- Storage: Store in a dry, well-sealed container at room temperature.[1][2]

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment.

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